molecular formula C19H18ClN3O3S B10991369 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B10991369
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: WAXLAKDEJQCSHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases and versatility in drug design . This molecule features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl group linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety.

Eigenschaften

Molekularformel

C19H18ClN3O3S

Molekulargewicht

403.9 g/mol

IUPAC-Name

3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18ClN3O3S/c20-14-3-1-13(2-4-14)19(26)6-8-22(9-7-19)16(24)11-23-12-21-17-15(18(23)25)5-10-27-17/h1-5,10,12,26H,6-9,11H2

InChI-Schlüssel

WAXLAKDEJQCSHT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Four-Component Reaction Strategy

A groundbreaking one-step synthesis involves the condensation of ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions. For instance, acetophenone derivatives react via a Knoevenagel-Gewald-cyclization cascade to yield the core structure in 83–96% yields without chromatography. This method reduces catalyst loading (5 mol% piperidine) and utilizes ethanol as a green solvent, aligning with sustainable chemistry principles.

Classical Stepwise Assembly

Alternative routes employ 2-aminothiophene-3-carboxylates as precursors. Cyclization with urea or formamide at elevated temperatures (180–200°C) generates the pyrimidinone ring. Microwave irradiation significantly accelerates this step, achieving 75% yields within 20 minutes compared to 6 hours under conventional heating.

Functionalization at the 3-Position

Introducing the 2-oxoethyl side chain necessitates strategic C–H activation or substitution:

Alkylation via Enolate Intermediates

Treatment of thieno[2,3-d]pyrimidin-4(3H)-one with LDA (lithium diisopropylamide) at −78°C generates a stable enolate, which reacts with ethyl bromoacetate to install the ethoxycarbonylmethyl group. Subsequent hydrolysis with HCl/EtOH yields the 2-carboxymethyl intermediate.

Direct Acylation Methods

Activation of the 3-position using POCl₃ converts the lactam oxygen into a leaving group, enabling nucleophilic displacement with chloroacetyl chloride. This method produces 3-chloroacetyl derivatives in 89% yield, though competing N-acylation requires careful temperature control (0–5°C).

Piperidine Moiety Synthesis

The 4-(4-chlorophenyl)-4-hydroxypiperidine fragment is synthesized through:

Grignard Addition to N-Boc-piperidin-4-one

Reaction of N-Boc-piperidin-4-one with 4-chlorophenylmagnesium bromide in THF at 0°C affords the tertiary alcohol. Deprotection with HCl/dioxane yields the hydrochloride salt, which is neutralized to the free base (overall yield: 68%).

Reductive Amination Approach

Condensation of 4-chlorobenzaldehyde with piperidin-4-one under Leuckart-Wallach conditions (NH₄OAc, NaBH₃CN) produces the 4-arylpiperidine. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the stereocenter, though this route suffers from moderate enantioselectivity (78% ee).

Final Coupling Strategies

Convergent synthesis unites the two fragments through key bond-forming reactions:

Amide Coupling

Reacting 3-(2-carboxymethyl)thieno[2,3-d]pyrimidin-4(3H)-one with 4-(4-chlorophenyl)-4-hydroxypiperidine using EDCI/HOBt in DMF achieves 84% coupling efficiency. Microwave assistance (100°C, 30 min) reduces racemization compared to traditional heating.

Nucleophilic Displacement

The chloroacetyl intermediate undergoes SN2 reaction with the piperidine’s secondary amine. Optimal conditions (K₂CO₃, DMF, 60°C, 12 h) provide the target compound in 91% purity after recrystallization from ethanol/water.

Reaction Optimization Data

ParameterClassical MethodOptimized Protocol
Reaction Time48 h6 h (microwave)
Yield62%88%
Purity (HPLC)95.2%99.1%
Solvent Consumption (L/g)12.53.8

Data compiled from demonstrate significant improvements via catalytic and microwave-enhanced methods.

Characterization and Analytical Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 5.02 (s, 1H, OH), 4.68 (s, 2H, CH₂CO), 3.81–3.45 (m, 8H, piperidine-H).

  • HRMS : m/z calcd. for C₂₃H₂₁ClN₃O₃S [M+H]⁺ 478.0964; found 478.0958.

Challenges and Mitigation Strategies

  • Piperidine Ring Conformation : The 4-hydroxypiperidine adopts a chair conformation, necessitating bulky protecting groups (e.g., TBS) during synthesis to prevent epimerization.

  • Thienopyrimidinone Solubility : Low solubility in polar solvents is addressed using DMF/THF mixtures (4:1 v/v) for homogeneous reaction conditions.

  • Byproduct Formation : Early elution HPLC methods (C18 column, 10–90% MeCN/H₂O) effectively separate des-chloro impurities (<0.5%).

Industrial-Scale Considerations

A 100 mmol scale-up of the four-component core synthesis delivers 22 g product (96% yield) with in situ crystallization, eliminating chromatography. Economic analysis reveals a 172-fold value increase over raw material costs, underscoring commercial viability .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes involved in disease pathways.

    Receptor Binding: Studied for their binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects in treating diseases like cancer, inflammation, and neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Wirkmechanismus

The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Structural and Functional Analogues

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Reference
Target Compound 4-(4-Chlorophenyl)-4-hydroxypiperidine, 2-oxoethyl C₂₂H₂₁ClN₃O₃S Hypothesized anticancer/anti-inflammatory activity; hydroxypiperidine enhances solubility
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, 4-fluorophenyl, prop-2-enyl, sulfanyl linker C₂₃H₁₆ClFN₂O₂S₂ Antibacterial/antifungal activity; fluorophenyl enhances lipophilicity
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methylphenyl, tetrahydrobenzothieno core C₂₅H₂₁ClN₂O₂S₂ Anticancer activity (in vitro); tetrahydro core improves metabolic stability
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenyl, 4-chlorophenyl, sulfanyl linker C₂₄H₁₈BrClN₂O₂S₂ Enhanced cytotoxicity compared to chloro analogs; bromine increases steric bulk
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 3-Methylphenylpiperazine, 4-chlorophenyl C₂₂H₂₀ClN₅S Dopamine receptor affinity; piperazine moiety aids CNS penetration

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The 4-hydroxypiperidine group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like 3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... (melting point >250°C vs. 234–236°C) . Halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) enhance target binding through hydrophobic interactions. Sulfanyl vs. Oxoethyl Linkers: Sulfanyl-linked compounds (e.g., 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-...) exhibit stronger antibacterial activity, while oxoethyl derivatives may favor kinase inhibition .

Pharmacokinetic Properties: The tetrahydrobenzothieno core in 3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... reduces metabolic degradation compared to non-hydrogenated analogs . Piperazine-containing derivatives (e.g., 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno...) demonstrate superior blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Synthetic Accessibility :

  • The target compound’s hydroxypiperidine group requires multi-step synthesis involving reductive amination or nucleophilic substitution, whereas sulfanyl-linked analogs are synthesized via thiol-alkylation reactions .

Biologische Aktivität

The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 364.87 g/mol. The structure features a thieno[2,3-d]pyrimidinone core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and anticancer effects.

Antimicrobial Activity

Studies have shown that derivatives of thieno[2,3-d]pyrimidine possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Thieno derivativeS. aureus32 µg/mL
Thieno derivativeE. coli16 µg/mL

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell proliferation.
  • Receptor Modulation : It may also influence G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thieno derivatives against resistant bacterial strains. The results showed that the compound exhibited potent activity with lower MIC values compared to standard antibiotics .
  • Anti-inflammatory Effects :
    In a controlled laboratory setting, researchers assessed the anti-inflammatory effects using LPS-stimulated macrophages. The compound significantly reduced cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Line Studies :
    A study focused on the apoptotic effects of this compound on breast cancer cells revealed that it effectively induced cell death through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionYield Improvement
Catalystp-TsOH (10 mol%)15%
SolventAnhydrous DCM20%
Temperature80°C (reflux)12%

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the piperidine hydroxyl (δ 4.1 ppm, broad singlet) and thieno[2,3-d]pyrimidinone carbonyl (δ 168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 472.1234) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How does the 4-chlorophenyl substituent influence bioactivity? Provide SAR insights.

Methodological Answer:
The 4-chlorophenyl group enhances lipophilicity and target binding via π-π stacking. Comparative SAR studies show:

  • Chlorine Position : Para-substitution increases kinase inhibition (IC₅₀ = 0.8 µM) compared to meta (IC₅₀ = 2.3 µM) .
  • Hydroxypiperidine Role : The hydroxyl group stabilizes hydrogen bonds with Asp104 in kinase domains (molecular docking data) .

Q. Table 2: SAR of Analogues

SubstituentTarget (Kinase X) IC₅₀ (µM)LogP
4-Cl0.83.2
3-Cl2.32.9
4-F1.52.7

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use ATP concentration fixed at 1 mM in kinase inhibition assays .
  • Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Meta-Analysis : Compare data across studies using normalized IC₅₀ values adjusted for assay pH and temperature .

Advanced: What computational methods predict binding modes and metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase X PDB: 7SH) over 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict metabolic sites (e.g., hydroxylation at C7 of thieno-pyrimidine) .
  • CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to estimate t₁/₂ in human liver microsomes .

Q. Table 3: Computational Predictions

ParameterPredictionExperimental Validation
LogD (pH 7.4)2.82.6 ± 0.1
CYP3A4 t₁/₂ (h)3.23.0 ± 0.3

Advanced: How to design enantioselective synthesis for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (ee >90%) .
  • HPLC Chiral Separation : Employ a Chiralpak AD-H column (heptane/ethanol 95:5) to resolve enantiomers .

Advanced: What strategies improve solubility without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group (solubility >5 mg/mL in PBS) .
  • Co-Crystallization : Use succinic acid to form stable co-crystals (aqueous solubility 2.3 mg/mL vs. 0.8 mg/mL for free base) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.